2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXPJCYZAQZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is , indicating a structure that includes a thioether linkage and multiple heterocyclic rings (pyrazole and pyrimidine). The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| SMILES Notation | C1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C) |
| InChIKey | RTCFPQSRGOFSHW-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For example, compounds related to This compound have been tested against various bacterial strains. In one study, synthesized pyrazole derivatives demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Anticonvulsant Potential
Another area of investigation includes the anticonvulsant properties of similar compounds. Research indicates that some derivatives exhibit significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test. This suggests a potential for these compounds to modulate neuronal excitability through interactions with voltage-sensitive sodium channels .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have focused on its interaction with human recombinant alkaline phosphatase and ecto-nucleotidases. These enzymes play crucial roles in cellular signaling and metabolism, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .
Study 1: Antimicrobial Activity Evaluation
In a systematic evaluation of antimicrobial activity, several synthesized pyrazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial potency. Compounds exhibiting the highest activity showed inhibition zones larger than those of reference drugs .
Study 2: Anticonvulsant Screening
A study assessing the anticonvulsant effects of related compounds revealed that modifications to the phenylacetamide moiety could enhance efficacy. The most promising candidates were subjected to further testing in the 6-Hz seizure model, indicating their potential for treating partial seizures resistant to conventional therapies .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The addition of electron-withdrawing groups (e.g., bromine, fluorine) increases molecular weight significantly. For example, the bromo-fluoro derivative (436.3 g/mol) is ~80 g/mol heavier than the parent compound.
- Acetylation (4-acetylphenyl analog) adds an oxygen atom and increases molecular weight by ~25 g/mol .
Bromine Substituents: The 4-bromo-2-fluorophenyl derivative may improve halogen bonding interactions in protein-ligand complexes, a feature exploited in drug design .
Synthetic Accessibility :
- The acetylated analog (C₁₉H₁₉N₅O₂S) requires additional steps for ketone introduction, whereas halogenated derivatives are likely synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Research Findings and Limitations
- Biological Activity: No direct pharmacological data are available for the parent compound or its analogs in the provided evidence.
- Data Gaps : Critical physical properties (e.g., melting points, solubility) and safety data (MSDS) remain unreported, limiting industrial or pharmacological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
